5-Nitronaphthalene-1-sulphonic acid
Overview
Description
5-Nitronaphthalene-1-sulphonic acid (5-NN-SA) is a chemical compound that belongs to the naphthalene family. It is a yellow powder with a molecular weight of 253.24 g/mol. 5-NN-SA is used in various research applications, including the synthesis of dyes, pigments, and pharmaceuticals.
Scientific Research Applications
Electrochemical Behavior
5-Nitronaphthalene-1-sulphonic acid has been studied for its electrochemical behavior. Research has shown that it undergoes polarographic reduction in a strong acidic medium to naphthalene aminosulfonic acid through hydroxylamine intermediates. This process is significant for the electroreduction efficiency of nitro-Cleve’s acids in technical mixtures, with recommended technological parameters for preparative electrosynthesis (Konarev, 2021).
Inorganic Analysis and Fluorimetric Detection
Naphthalene derivatives, including 5-Nitronaphthalene-1-sulphonic acid, have been explored as reagents for the fluorimetric detection of elements like tin. The position of the nitro group in the naphthalene nucleus and the character of other substituent groups are crucial factors influencing the intensity of fluorescence (Anderson, Garnett, & Lock, 1960).
Biosynthesis Research
In biosynthesis research, 5-Nitronaphthalene-1-sulphonic acid has been used to study the incorporation of formate into silkworm fibroin. The compound was used to isolate and analyze glycine, offering insights into biosynthetic pathways (Bricteux-Grégoire & Verly, 1958).
Dyeing, Thermal, and Antifungal Behavior
Research on acid azo dyes based on 1-Amino-2-naphthol-6-nitronaphthalene-4-sulphonic acid has shown their application in dyeing leather, with an analysis of thermal stability and antifungal activities. The structure and properties of these dyes offer potential applications in various industries (Ayaz et al., 2019).
Ozonation and Water Treatment
Studies have explored the ozonation of naphthalene sulphonic acids, including derivatives like 5-Nitronaphthalene-1-sulphonic acid, in water treatment. This research is significant in understanding the kinetics of ozone reactions and their implications for environmental technologies (Calderara, Jekel, & Zaror, 2001).
properties
IUPAC Name |
5-nitronaphthalene-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5S/c12-11(13)9-5-1-4-8-7(9)3-2-6-10(8)17(14,15)16/h1-6H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNWWQOFRQZWSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169951 | |
Record name | 5-Nitronaphthalene-1-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitronaphthalene-1-sulphonic acid | |
CAS RN |
17521-00-5 | |
Record name | 5-Nitro-1-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17521-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitronaphthalene-1-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017521005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC163495 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163495 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Nitronaphthalene-1-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitronaphthalene-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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